molecular formula C16H18FNO2S B10968540 N-(5-fluoro-2-methylphenyl)-4-propylbenzenesulfonamide

N-(5-fluoro-2-methylphenyl)-4-propylbenzenesulfonamide

Cat. No.: B10968540
M. Wt: 307.4 g/mol
InChI Key: NFXCWRJIABRCEN-UHFFFAOYSA-N
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Description

N-(5-fluoro-2-methylphenyl)-4-propylbenzenesulfonamide is an organic compound characterized by the presence of a fluorine atom, a methyl group, and a propyl group attached to a benzenesulfonamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-fluoro-2-methylphenyl)-4-propylbenzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-fluoro-2-methylaniline and 4-propylbenzenesulfonyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 5-fluoro-2-methylaniline is dissolved in an appropriate solvent like dichloromethane. To this solution, 4-propylbenzenesulfonyl chloride is added dropwise with continuous stirring at a low temperature (0-5°C). The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

    Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and yield. Additionally, industrial processes would focus on optimizing reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(5-fluoro-2-methylphenyl)-4-propylbenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic aromatic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a catalyst such as palladium.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

N-(5-fluoro-2-methylphenyl)-4-propylbenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it suitable for the development of novel materials with specific properties.

    Biological Studies: It can be used in studies investigating the interaction of small molecules with biological macromolecules.

    Industrial Applications: The compound can be utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-(5-fluoro-2-methylphenyl)-4-propylbenzenesulfonamide involves its interaction with specific molecular targets. The fluorine atom and the sulfonamide group play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-fluoro-2-methylphenyl)-4-propylbenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the propyl group and the sulfonamide moiety differentiates it from other similar compounds, potentially leading to unique biological activities and applications.

Properties

Molecular Formula

C16H18FNO2S

Molecular Weight

307.4 g/mol

IUPAC Name

N-(5-fluoro-2-methylphenyl)-4-propylbenzenesulfonamide

InChI

InChI=1S/C16H18FNO2S/c1-3-4-13-6-9-15(10-7-13)21(19,20)18-16-11-14(17)8-5-12(16)2/h5-11,18H,3-4H2,1-2H3

InChI Key

NFXCWRJIABRCEN-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)F)C

Origin of Product

United States

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